![molecular formula C12H8O2 B1203841 Naphtho[2,1-b]furan-2(1H)-one CAS No. 4352-63-0](/img/structure/B1203841.png)

Naphtho[2,1-b]furan-2(1H)-one

Vue d'ensemble

Description

Naphtho[2,1-b]furan-2(1H)-one is a compound that has garnered interest due to its potential in various chemical syntheses and properties. The compound and its derivatives are synthesized through different methods, involving reactions with naphthols, isocyanides, aldehydes, and employing catalysts like platinum and nanocatalysts for efficient production.

Synthesis Analysis

An efficient and direct synthesis of Naphtho[2,1-b]furans involves heating a mixture of a naphthol or 4-hydroxycoumarin, an isocyanide, and an aldehyde under solvent-free conditions, yielding the title compounds in excellent yields (Adib et al., 2009). Additionally, a novel platinum-catalyzed tandem reaction has been developed as an efficient approach to construct Naphtho[1,2-b]furan (Wei et al., 2009).

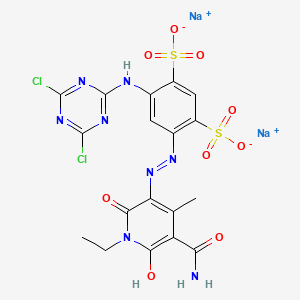

Molecular Structure Analysis

The molecular structure of Naphtho[2,1-b]furan-2(1H)-one has been analyzed through various spectroscopic techniques and X-ray diffraction studies. The furan ring in these compounds is planar, and the molecule is stabilized by weak interactions (Shruthi et al., 2012).

Chemical Reactions and Properties

Naphtho[2,1-b]furan-2(1H)-one undergoes various chemical reactions, including cycloisomerization and electrocyclization-type reactions. These reactions are pivotal in synthesizing diverse derivatives of the compound, illustrating its versatile chemical properties (Salami-Ranjbaran et al., 2015).

Applications De Recherche Scientifique

1. Optoelectronic Properties for Photovoltaic Application

- Summary of Application: Naphtho[2,1-b:6,5-b′]difuran (DPNDF) and its derivatives have been studied for their optoelectronic properties, specifically for photovoltaic applications. These materials are considered potential organic semiconductor materials due to their low cost, high stability, and earth abundance .

- Methods of Application: The study applied density functional theory (DFT) to highlight the optoelectronic properties of DPNDF and its derivatives .

- Results: DPNDF has a wide and direct band gap with an energy gap of 3.157 eV. The band gaps of its derivatives decreased by 88 meV for derivative “a” and 300 meV for derivative “b”. The narrowing of the energy gap suggests that energy gap can be engineered for desirable optoelectronic applications via derivatives designing .

2. Synthesis of Naphtho[2,3-b]furan-4,9-diones

- Summary of Application: Naphtho[2,3-b]furan-4,9-dione is an important structural motif present in natural products, drugs, and drug candidates. A visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones .

- Methods of Application: The synthesis was carried out under environmentally friendly conditions, delivering a variety of title compounds in good yields .

- Results: This new protocol shows excellent regioselectivity and remarkable functional group tolerance, providing a powerful, green, efficient, and facile means to expand the structural diversity of naphtho[2,3-b]furan-4,9-diones .

3. Fluorescent Label for Biomolecules

- Summary of Application: A fluorescent naphthofuran was synthesized and coupled with various l-amino acids at their N-terminus or at side-chain functional groups, to evaluate its applicability as a fluorescent label for biomolecules and in peptide synthesis .

- Methods of Application: The synthesis was carried out from an oxobenzopyran by alkaline ring contraction .

- Results: The study suggests that the synthesized fluorescent naphthofuran could be a potential fluorescent label for biomolecules .

4. Synthesis of Regioisomeric Naphtho-Furans

- Summary of Application: Cu(OAc)2−LiCl as a reoxidant was applied for the synthesis of naphtho[2,1-b]furan .

- Methods of Application: The synthesis of naphtho[2,1-b]furan was carried out through a novel ring transformation reaction of suitably functionalized 2H-pyran-2-ones .

- Results: The study suggests that this method could be a potential way to synthesize naphtho[2,1-b]furan .

5. Antimicrobial Activity

- Summary of Application: Naphtho[2,1-b]furan derivatives have been synthesized and tested for their antimicrobial activity .

- Methods of Application: The synthesis was carried out from 2-acetylnaphtho[2,1-b]furan with malononitrile and phenyl hydrazine. Further reactions were performed with sulfur, benzene diazonium chloride, triethyl orthoforamte, and formic acid .

- Results: The structure activity relationship (SAR) studies of the target compounds agreed with the in vitro essays and confirmed higher potent antimicrobial activity against some of the tested microorganisms .

6. Synthesis of Naphtha[2,3-b]furan-4,9-diones

- Summary of Application: A reverse hydrogenolysis process has been developed for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha[2,3-b]furan-4,9-diones .

- Methods of Application: The synthesis was carried out using a palladium-catalyzed process .

- Results: This method provides a new way to synthesize naphtha[2,3-b]furan-4,9-diones .

7. Anticancer Activity

- Summary of Application: Naphtho[2,1-b]furan derivatives have been synthesized and tested for their anticancer activity .

- Methods of Application: The synthesis was carried out from 2-acetylnaphtho[2,1-b]furan with malononitrile and phenyl hydrazine. Further reactions were performed with sulfur, benzene diazonium chloride, triethyl orthoforamte, and formic acid .

- Results: The structure activity relationship (SAR) studies of the target compounds agreed with the in vitro essays and confirmed higher potent anticancer activity against some of the tested cancer cell lines .

Orientations Futures

Propriétés

IUPAC Name |

1H-benzo[e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLORZFYGDNPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=CC=CC=C23)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195866 | |

| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[2,1-b]furan-2(1H)-one | |

CAS RN |

4352-63-0 | |

| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

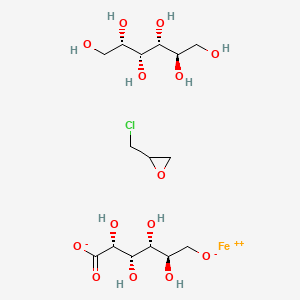

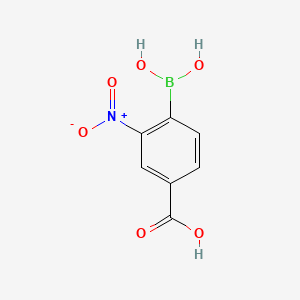

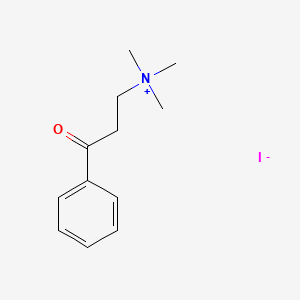

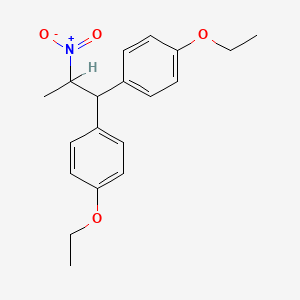

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)